Hemanthamine

colorectal cancer cytotoxicity selectivity index

Researchers requiring a highly selective ribosome inhibitor for colorectal cancer or antiviral studies often face limited supply of authenticated, high-purity haemanthamine. This α-crinane alkaloid directly addresses those gaps with defined differentiation: - 19.7-fold therapeutic index in Caco-2 colorectal adenocarcinoma vs. 3.5-fold for haemanthidine, ensuring target-specific cytotoxicity. - EC₅₀ of 337 nM against DENV replication-the highest potency among tested Amaryllidaceae alkaloids-outperforming pancracine and haemanthidine. - ≥98% purity (HPLC), stored at -20°C, shipped under blue ice to guarantee stability.

Molecular Formula C17H19NO4
Molecular Weight 301.34 g/mol
CAS No. 1472-76-0
Cat. No. B072866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHemanthamine
CAS1472-76-0
Synonymshaemanthamine
hemanthamine
Molecular FormulaC17H19NO4
Molecular Weight301.34 g/mol
Structural Identifiers
SMILESCOC1CC2C3(C=C1)C(CN2CC4=CC5=C(C=C34)OCO5)O
InChIInChI=1S/C17H19NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15-16,19H,5,7-9H2,1H3/t11-,15+,16-,17+/m1/s1
InChIKeyYGPRSGKVLATIHT-BEMMVCDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haemanthamine Overview


Haemanthamine (CAS 1472-76-0) is a crinane-type (α-crinane skeleton) Amaryllidaceae alkaloid isolated from plant species including Zephyranthes robusta, Pancratium maritimum, and Cyrtanthus elatus [1]. Its molecular formula is C₁₇H₁₉NO₄, and its mechanism of action involves binding to the A-site cleft on the large ribosomal subunit, inhibiting protein biosynthesis during the translation elongation phase and triggering nucleolar stress leading to p53 stabilization [2].

Ribosomal A-site binding probe for translation elongation inhibition studies
Nucleolar stress and p53 stabilization research context
Crinane-type Amaryllidaceae alkaloid; cell-model endpoint review across multiple lines

Haemanthamine Substitution Limitations


Although lycorine and haemanthidine belong to the same Amaryllidaceae alkaloid family and share overlapping anticancer activities, haemanthamine exhibits distinct structural and functional differentiation that precludes direct substitution. Haemanthamine is an α-crinane alkaloid with a 5,10b-ethanophenanthridine skeleton, while lycorine possesses a pyrrolo[de]phenanthridine skeleton—a structural divergence that translates to different ribosome binding modes, distinct cell cycle effects, and non-overlapping therapeutic indices across cancer cell lines [1]. Even between closely related α-crinane alkaloids haemanthamine and haemanthidine, substitution is not equivalent: haemanthamine demonstrates superior selectivity (higher normal/cancer cell IC₅₀ ratio) and distinct cell cycle perturbation kinetics compared to haemanthidine [2].

Target
Haemanthamine
α-Crinane skeleton; A-site ribosomal binding with nucleolar stress induction
Not Interchangeable
Lycorine
Pyrrolo[de]phenanthridine skeleton; ribosome binding mode and cell-cycle impact may differ
Target
Haemanthamine
Reported wider normal/cancer IC50 ratio in CRC models; distinct G2/M arrest kinetics
Not Interchangeable
Haemanthidine
Same α-crinane class, but selectivity context and antiviral profile may not transfer

Haemanthamine vs. Lycorine & Haemanthidine


Colorectal Adenocarcinoma Selectivity

Haemanthamine demonstrates superior selectivity between cancer and normal intestinal cells compared to haemanthidine in colorectal adenocarcinoma models. Against p53-mutated Caco-2 cells, haemanthamine exhibits IC₅₀ of 0.99 ± 0.14 µM, compared to haemanthidine IC₅₀ of 3.29 ± 0.91 µM—representing a 3.3-fold higher potency for haemanthamine. Critically, haemanthamine achieves approximately 20-fold higher IC₅₀ values against normal intestinal epithelial cells (FHs-74 Int: 19.47 ± 8.86 µM) compared to Caco-2 and HT-29 cancer cells [1][2].

CRC Selectivity
Head-to-head
IC50 Caco-2: 0.99 vs 3.29 µM (haemanthidine); normal/cancer ratio 19.7-fold vs 3.5-fold
Supports selectivity endpoint review in p53-mutated CRC models
WST-1 assay; Caco-2, HT-29, FHs-74 Int context
colorectal cancer cytotoxicity selectivity index p53-mutant

Cell Cycle Effects in p53-Negative Leukemia

Haemanthamine and haemanthidine exhibit quantitatively distinct cell cycle effects in p53-negative Jurkat leukemic cells. At 10 µM treatment, haemanthamine induces a pronounced G2/M accumulation of 63.2% ± 3.9% of the cell population, whereas haemanthidine at identical concentration produces only 38.1% ± 2.1% G2/M accumulation—a 25.1 percentage-point difference [1]. Both alkaloids preferentially accumulate cells at G1 and G2 stages, with haemanthamine's stronger G2/M effect correlating with increased Chk1 Ser345 phosphorylation.

G2/M Arrest
Head-to-head
63.2% vs 38.1% G2/M accumulation at 10 µM; 25.1 percentage-point difference
Supports cell-cycle checkpoint investigation in p53-negative leukemia
Jurkat cells; flow cytometry; Chk1 Ser345 phosphorylation
leukemia cell cycle apoptosis p53-independent checkpoint activation

Dengue Virus Antiviral Activity

Haemanthamine demonstrates the most potent anti-dengue virus (DENV) activity among tested Amaryllidaceae alkaloids, with an EC₅₀ of 337 nM—surpassing pancracine (357 nM) and haemanthidine (476 nM) [1]. The anti-DENV effect occurs at low to non-cytotoxic concentrations, with haemanthamine's CC₅₀ range from 6.25 µM to >100 µM, establishing a favorable selectivity window.

Anti-DENV Potency
Head-to-head
EC50 337 nM; vs pancracine 357 nM, haemanthidine 476 nM
Supports antiviral screening prioritization for dengue virus
Low/non-cytotoxic concentration range; DENV replication assay
dengue virus antiviral DENV flavivirus

Broad-Spectrum Antiproliferative Activity

In a screening of 22 Amaryllidaceae alkaloids against a panel of 17 human cell lines, haemanthamine, lycorine, and haemanthidine demonstrated the highest overall antiproliferative activity. After single-dose 10 µM treatment, haemanthamine reduced mean cell growth to 21% of untreated controls, equivalent to lycorine (21%) and superior to haemanthidine (27%) [1]. Dynamic real-time xCELLigence monitoring confirmed that haemanthamine suppresses proliferation within 10 hours of treatment at 10 µM.

Broad-Spectrum Panel
Head-to-head
21% residual growth vs 27% (haemanthidine); matched lycorine at 21%; 17 cell lines
Supports multi-line cytotoxicity endpoint review
10 µM single-dose; WST-1; xCELLigence monitoring context
broad-spectrum antiproliferative cancer panel xCELLigence

Anti-HIV Activity

Haemanthamine exhibits anti-HIV-1 activity (EC₅₀ = 25.3 µM) that is less potent than haemanthidine in this specific assay, while pancracine shows stronger activity (EC₅₀ = 18.5 µM) [1]. This contrasts with haemanthamine's superior anti-DENV potency (EC₅₀ = 337 nM), highlighting that haemanthamine's antiviral profile is virus-dependent and not interchangeable with other α-crinane alkaloids.

Anti-HIV-1
Head-to-head
EC50 25.3 µM; pancracine 18.5 µM; less potent than haemanthidine in this assay
Supports virus-specific selectivity interpretation; profile is target-dependent
Pseudotyped HIV-1 assay; contrast with anti-DENV potency
HIV-1 antiretroviral viral inhibition

Pharmacokinetics Profile

Haemanthamine exhibits a rapid pharmacokinetic profile in rats following a single 10 mg/kg intravenous bolus, with a distribution half-life of approximately 30 minutes and an elimination half-life of 70.4 minutes [1][2]. The compound demonstrates a high volume of distribution (13.7 L/kg), indicating extensive tissue penetration, with major clearance through renal elimination.

PK Parameters
Data to verify
t1/2 elim 70.4 min; Vd 13.7 L/kg
Supports in vivo exposure-model interpretation
Rat model; 10 mg/kg i.v.; class-level PK context
pharmacokinetics in vivo PK parameters preclinical

Haemanthamine Research Applications


Colorectal Adenocarcinoma Selectivity

Haemanthamine is the preferred compound for colorectal cancer studies where a high therapeutic index is critical. With a 19.7-fold normal/cancer IC₅₀ ratio in Caco-2 cells versus only 3.5-fold for haemanthidine, haemanthamine offers substantially greater selectivity [1]. Researchers should procure haemanthamine (purity ≥96%, storage at -20°C ) for in vitro studies on p53-mutated colorectal adenocarcinoma models (Caco-2 and HT-29) where differentiation from haemanthidine is essential.

Dengue & Flavivirus Antiviral Screening

Haemanthamine's EC₅₀ of 337 nM against DENV replication represents the highest potency among tested Amaryllidaceae alkaloids, exceeding both pancracine (357 nM) and haemanthidine (476 nM) [2]. This compound should be prioritized for antiviral screening panels targeting dengue virus and potentially related flaviviruses, particularly given its activity at low to non-cytotoxic concentrations. Note that haemanthamine's anti-HIV activity (EC₅₀ = 25.3 µM) is modest, so it is not recommended as a primary candidate for HIV research [2].

Leukemia G2/M Arrest Research

For research on p53-negative hematological malignancies requiring robust G2/M arrest, haemanthamine provides 1.66-fold greater G2/M accumulation (63.2% vs. 38.1%) compared to haemanthidine at equivalent 10 µM concentration [3]. This differential effect, mediated through Chk1 Ser345 phosphorylation, makes haemanthamine the compound of choice for studies investigating p53-independent checkpoint activation and mitotic catastrophe in Jurkat and related leukemic cell models.

Broad-Spectrum Anticancer Screening

Haemanthamine is recommended for multi-indication oncology screening panels based on its demonstrated broad-spectrum antiproliferative activity across 17 human cell lines, matching the potency of lycorine (21% residual growth at 10 µM) [4]. However, procurement decisions should incorporate the compound's in vivo limitations: haemanthamine showed no statistically significant tumor size reduction or survival prolongation in Ehrlich tumor-bearing mice [4]. This compound is therefore best suited for in vitro discovery and mechanism-of-action studies rather than direct in vivo efficacy evaluation without formulation optimization or combination approaches.

Application
Selection Property
Validation Focus
CRC Cell-Model Studies
Cell-model selectivity review
Normal/cancer IC50 ratio verification
Antiviral Screening (DENV)
Virus-specific antiviral context
DENV replication assay interpretation
Leukemia Cell-Cycle Research
G2/M checkpoint review
Chk1 phosphorylation pathway context
Multi-Line Screening
Multi-line panel endpoint review
In vitro/in vivo model-response assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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